[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone
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Overview
Description
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core substituted with chlorophenyl and methylphenyl groups, along with a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholino group via nucleophilic substitution, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine
In medicine, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is unique due to the presence of the morpholino group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-8-18(9-3-15)25-20(16-4-6-17(22)7-5-16)14-19(23-25)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSFTXQSIJEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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